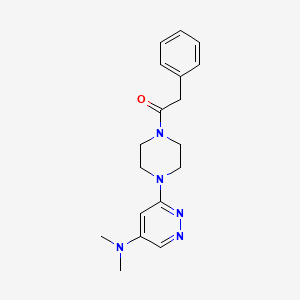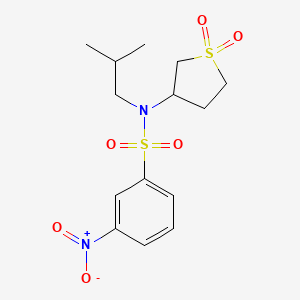
(2,2,6,6-Tetramethyl-4-piperidinyl)acetic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2,2,6,6-Tetramethyl-4-piperidinyl)acetic acid hydrochloride” is a chemical compound with the molecular formula C11H22ClNO2 . It is a derivative of 2,2,6,6-Tetramethylpiperidine, which is a hindered secondary amine used to prepare metallo-amide bases and selective generation of silylketene acetals .
Molecular Structure Analysis
The molecular structure of “(2,2,6,6-Tetramethyl-4-piperidinyl)acetic acid hydrochloride” consists of 11 carbon atoms, 22 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom . The exact mass of the molecule is 235.1339066 g/mol .Physical And Chemical Properties Analysis
“(2,2,6,6-Tetramethyl-4-piperidinyl)acetic acid hydrochloride” has a molecular weight of 235.75 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the molecule are 235.1339066 g/mol .Wissenschaftliche Forschungsanwendungen
Continuous-flow Synthesis
An expeditious and efficient continuous-flow process has been reported for the synthesis of N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA). The starting material 1,6-hexanediamine (HMDA) mixes with 2,2,6,6-tetramethyl-4-piperidinone (TAA), reacts with hydrogen in a micro fixed-bed reactor packed with 5% Pt/C catalyst to provide DTMPA in 85% isolated yield .
Catalytic Hydrogenation
A continuous process was developed for catalytic hydrogenation of triacetoneamine (TAA) to 2,2,6,6-tetramethyl-4-piperidinol (TMP), both of which are indispensable raw materials of hindered amine light stabilizers .
Green and Efficient Method for Chemoselective Deoxidization
2,2,6,6-Tetramethyl-4-piperidinol has been used to study the green and efficient method for chemoselective deoxidization of graphene oxide via ultraviolet irradiation .
Preparation of Metallo-amide Bases
2,2,6,6-Tetramethylpiperidine is a hindered base used to prepare metallo-amide bases .
Selective Generation of Silylketene Acetals
This compound is used for the selective generation of silylketene acetals .
Preparation of 4-substituted Quinazoline
It is used in the preparation of 4-substituted quinazoline .
Precursor to Lithium Tetramethylpiperidide
It acts as a precursor to Lithium tetramethylpiperidide .
Precursor to (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl Radical
This compound also acts as a precursor to (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl radical .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2,2,6,6-tetramethylpiperidin-4-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-10(2)6-8(5-9(13)14)7-11(3,4)12-10;/h8,12H,5-7H2,1-4H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYVYQNKXSZKFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)CC(=O)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24815282 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2,2,6,6-Tetramethyl-4-piperidinyl)acetic acid hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2560751.png)

![[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methanone](/img/structure/B2560755.png)




![2-cyano-N-[3-(diethylsulfamoyl)phenyl]-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2560762.png)
![(2,4-Dimethyl-6-methylsulfanylpyrimidin-5-yl)-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B2560763.png)
![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2560767.png)

